molecular formula C11H18N2O4S2 B5864627 N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE

N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE

Cat. No.: B5864627
M. Wt: 306.4 g/mol
InChI Key: OVZMSASFTYVNQT-UHFFFAOYSA-N
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Description

N-Tert-Butyl-4-methanesulfonamidobenzene-1-sulfonamide is a chemical compound offered for research and development purposes. It is intended for use in laboratory settings only and is not classified as a drug, medicinal product, or for any form of human or animal consumption. Researchers investigating sulfonamide chemistry may find this compound of interest due to its unique structure, which features dual sulfonamide functional groups. Sulfonamides, as a class, are known to exhibit a range of biological activities. One of the most well-documented mechanisms of action for certain sulfonamides is their role as antibiotics, where they act as competitive antagonists of para-aminobenzoic acid (pABA) and inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This specific compound could serve as a valuable intermediate in the synthesis of more complex molecules or as a tool compound in biochemical assays to study enzyme inhibition, resistance mechanisms, or structure-activity relationships. Its structure suggests potential applications in medicinal chemistry and pharmaceutical development. This product is strictly for Research Use Only. All information presented is for informational purposes and does not constitute a recommendation for any use. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-tert-butyl-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S2/c1-11(2,3)13-19(16,17)10-7-5-9(6-8-10)12-18(4,14)15/h5-8,12-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMSASFTYVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE typically involves the reaction of benzsulfamide with tert-butylamine in the presence of a catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The process can be scaled up for industrial production, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-4-methanesulfonamidobenzene-1-sulfonamide has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : It has been investigated as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. The mechanism involves binding to the enzyme's active site, thus blocking its function.

Biochemistry

The compound's ability to interact with biological molecules makes it valuable in biochemical research:

  • Protein Interaction Studies : Research has shown that this compound can modulate protein interactions, which is crucial for understanding cellular signaling pathways .
  • Metabolic Pathway Analysis : The compound is used to study metabolic pathways involving sulfonamides, providing insights into drug metabolism and resistance mechanisms .

Materials Science

In materials science, the compound serves as a building block for synthesizing polymers and other materials:

  • Polymerization Processes : It is utilized as a plasticizer in the production of polyamides, enhancing the flexibility and durability of the resulting materials.
  • Nanomaterials Development : The compound has potential applications in the synthesis of nanomaterials due to its unique chemical properties, facilitating the formation of nanostructures with specific functionalities .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited bacterial growth in vitro against strains of Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Enzyme Inhibition

Research conducted at a leading university explored the inhibition mechanism of carbonic anhydrase by this sulfonamide. Using kinetic assays and X-ray crystallography, researchers confirmed that the compound binds to the zinc ion in the enzyme's active site, leading to significant inhibition of enzymatic activity. This finding opens avenues for developing selective inhibitors for therapeutic use .

Case Study 3: Polymer Applications

An industrial application study highlighted the use of this compound as a plasticizer in polyamide production. The addition of this compound improved the mechanical properties of the final product, making it suitable for applications requiring enhanced flexibility and strength.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets include bacterial enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N-tert-butyl-4-methanesulfonamidobenzene-1-sulfonamide with structurally related sulfonamide derivatives and other functional analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound C₁₁H₁₆N₂O₄S₂ ~328.4* -SO₂NHCH₃ (para), -SO₂NH-C(CH₃)₃ (ortho) Hypothesized enzyme inhibition
4-(Tert-butyl)-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide C₂₇H₃₉N₃O₂S 469.68 Benzimidazole core, octyl chain Unspecified (likely kinase inhibition)
Tert-butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate C₂₅H₃₅N₃O₇S 533.63 Nitrophenyl, carbamate, chiral centers Potential protease inhibitor
Butylated hydroxytoluene (BHT) C₁₅H₂₄O 220.35 Phenolic antioxidant Inhibits tumor initiation via antioxidant mechanisms

*Calculated based on molecular formula.

Key Findings

Structural Complexity and Activity: The benzimidazole-containing sulfonamide (C₂₇H₃₉N₃O₂S, ) exhibits a higher molecular weight (469.68) due to its heterocyclic core and alkyl chain, which may enhance target binding specificity in enzyme inhibition. The chiral carbamate derivative (C₂₅H₃₅N₃O₇S, ) includes a nitro group (-NO₂), which introduces electron-withdrawing effects that could alter reactivity or metabolic pathways compared to the non-nitrated target compound.

Mechanistic Differences :

  • Unlike antioxidants like BHT (which inhibit tumor initiation by blocking electrophilic intermediates), sulfonamides such as this compound likely act via direct enzyme inhibition or interference with substrate binding.

Biological Activity

N-tert-butyl-4-methanesulfonamidobenzene-1-sulfonamide, a sulfonamide compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₃H₁₈N₂O₄S₂
  • Molecular Weight : 306.42 g/mol

The compound features a tert-butyl group and two sulfonamide functional groups, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzene sulfonamide derivatives with tert-butyl groups under acidic conditions. A common method includes using catalysts such as hafnium tetrachloride or zirconium tetrachloride in solvents like N-methylpyrrolidone at elevated temperatures (around 150 °C) .

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. Studies have shown that modifications in the sulfonamide structure can enhance their potency against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Research indicates that sulfonamides can exhibit anti-inflammatory properties by inhibiting certain enzymes involved in inflammatory responses. The compound has been evaluated for its ability to reduce inflammation in animal models, showing promise as a therapeutic agent for inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains of bacteria demonstrated significant reduction in bacterial load in vitro and in vivo. The results indicated that the compound could serve as a potential candidate for treating infections caused by resistant strains .
  • Case Study on Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a notable decrease in paw edema compared to controls. This suggests that the compound may modulate inflammatory pathways effectively .

Q & A

Q. What are the optimal synthetic routes for N-tert-butyl-4-methanesulfonamidobenzene-1-sulfonamide, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonation and nucleophilic substitution. A common approach includes:

Sulfonation : Reacting tert-butylbenzene with methanesulfonyl chloride under acidic conditions (e.g., H₂SO₄) at 0–5°C to introduce the sulfonamide group .

Nucleophilic Substitution : Coupling the intermediate with aniline derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Optimization Strategies :
  • Control pH to prevent hydrolysis of the sulfonamide group.
  • Use inert atmospheres (N₂/Ar) to avoid oxidation byproducts.
  • Monitor reaction progress via TLC or HPLC .
Step Reagents/Conditions Yield Range
SulfonationMethanesulfonyl chloride, H₂SO₄, 0–5°C60–75%
SubstitutionAniline derivative, K₂CO₃, DMF, 80°C45–65%

Q. How do the functional groups in this compound influence its chemical reactivity and derivatization potential?

  • Methodological Answer :
  • Sulfonamide Group (-SO₂NH-) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic aromatic substitution. Reactivity can be probed via alkylation or acylation reactions .
  • tert-Butyl Group (-C(CH₃)₃) : Enhances steric bulk, reducing undesired side reactions. Its stability under acidic conditions allows selective functionalization of other groups .
  • Methanesulfonamide (-SO₂NHR) : Modulates solubility and bioactivity. Reactivity with electrophiles (e.g., aldehydes) can be studied using NMR to track adduct formation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this sulfonamide?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in predicting bond dissociation energies and transition states .
  • Key Parameters :
  • Basis set: 6-31G(d,p) for geometry optimization.
  • Solvent effects: Include via polarizable continuum models (e.g., PCM for DMF).
  • Applications :
  • Predict regioselectivity in electrophilic substitution reactions.
  • Analyze charge distribution to identify nucleophilic/electrophilic sites .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) under controlled pH and temperature to compare IC₅₀ values .
  • Structural Modifications : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl) to isolate steric/electronic effects on bioactivity .
  • Data Analysis : Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity trends .
Analog Modification Bioactivity (IC₅₀, nM)
Parent CompoundNone120 ± 15
Cyclopropyl AnalogReplace tert-butyl85 ± 10
Nitro DerivativeAdd -NO₂ at para220 ± 25

Data Contradiction Analysis

Q. How can researchers address discrepancies in solubility and stability data for this compound?

  • Methodological Answer :
  • Solubility : Use standardized shake-flask methods with HPLC quantification in buffers (pH 1–10) to assess pH-dependent solubility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. Compare results across labs using harmonized protocols .

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